molecular formula C7H15NO2 B6271831 3-(methoxymethyl)-3-methylmorpholine CAS No. 777838-33-2

3-(methoxymethyl)-3-methylmorpholine

Cat. No. B6271831
CAS RN: 777838-33-2
M. Wt: 145.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It would include the reactants, products, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It would include the reactants, products, and conditions of the reaction .


Physical And Chemical Properties Analysis

This would involve measuring properties such as melting point, boiling point, solubility, density, and reactivity .

Mechanism of Action

Target of Action

The primary target of 3-(methoxymethyl)-3-methylmorpholine is the steroidogenesis system, specifically the enzyme system cholesterol hydroxylase/C20-C22 lyase (CH/L) of mammalian steroidogenesis . This system plays a crucial role in the production of life-important steroid hormones, such as pregnenolone and progesterone, which regulate essential vital functions in mammals .

Mode of Action

This compound interacts with its targets by serving as a bioconversion substrate. When applied as such, the corresponding 3-ethers of pregnenolone and dehydroepiandrosterone (DHEA) are identified as major metabolites . This suggests that the compound undergoes a transformation process, interacting with the target enzymes to produce these metabolites.

Biochemical Pathways

The affected biochemical pathway involves the conversion of cholesterol and phytosterol to form progesterone among the metabolites . The use of this compound as a substrate and the optimization of the conditions for its bioconversion ensure the selective production of pregnenolone from cholesterol . This opens the prospects for the generation of new microbial biocatalysts capable of effectively producing value-added steroid hormones .

Pharmacokinetics

The compound’s bioavailability is suggested by its ability to serve as a bioconversion substrate and produce significant quantities of pregnenolone and dhea .

Result of Action

The result of the action of this compound is the production of 3-ethers of pregnenolone and DHEA . Under optimized conditions, the recombinant strain produced 85.2 ± 4.7 mol % 3-methoxymethyl-pregnenolone within 48 hours .

Advantages and Limitations for Lab Experiments

The advantages of using 3-(methoxymethyl)-3-methylmorpholine in lab experiments include its low cost, its availability, and its reactivity. Additionally, this compound is a versatile building block for the synthesis of a variety of compounds, and can be used in a variety of reactions. The main limitation of using this compound in lab experiments is its reactivity, which can lead to unwanted side reactions. Additionally, this compound is a highly reactive compound, and must be handled with care.

Future Directions

The potential future directions for the use of 3-(methoxymethyl)-3-methylmorpholine include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research into the mechanism of action of this compound, as well as its reactivity, could lead to the development of new synthetic methods and the synthesis of new compounds. Finally, further research into the potential toxicity of this compound could lead to the development of safer methods for its use.

Synthesis Methods

3-(methoxymethyl)-3-methylmorpholine is synthesized through a variety of methods, including the reaction of diethyl malonate with 3-methoxy-3-methylmorpholine in the presence of an acid catalyst. This method produces this compound in good yield and is relatively simple to perform. Other methods for the synthesis of this compound include the reaction of 3-methoxy-3-methylmorpholine with ethyl acetate in the presence of an acid catalyst, the reaction of 3-methoxy-3-methylmorpholine with methyl acrylate and an acid catalyst, and the reaction of 3-methoxy-3-methylmorpholine with ethyl bromoacetate in the presence of an acid catalyst.

Scientific Research Applications

3-(methoxymethyl)-3-methylmorpholine is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile building block for the synthesis of a variety of compounds, and has been used in the synthesis of drugs such as antibiotics, antifungals, and antivirals. It is also used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, this compound has been used in the synthesis of a variety of other compounds, including intermediates for the synthesis of polymers and dyes, and in the synthesis of perfumes and fragrances.

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It could also include information on safe handling and storage .

properties

IUPAC Name

3-(methoxymethyl)-3-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(5-9-2)6-10-4-3-8-7/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTSZXIAVAGCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

777838-33-2
Record name 3-(methoxymethyl)-3-methylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.